molecular formula C25H24N2O4 B6559947 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide CAS No. 946289-38-9

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide

Cat. No. B6559947
CAS RN: 946289-38-9
M. Wt: 416.5 g/mol
InChI Key: OADTVVOEXVQPLD-UHFFFAOYSA-N
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Description

“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of the corresponding benzoyl chloride with the appropriate amine . The reaction is usually carried out in the presence of a base such as triethylamine .


Chemical Reactions Analysis

The chemical reactions of this compound would be expected to be similar to those of other benzamides. For example, it could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be similar to those of other benzamides. These might include a relatively high melting point and good solubility in organic solvents .

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-30-21-14-19(15-22(16-21)31-2)24(28)26-20-10-11-23-18(13-20)9-6-12-27(23)25(29)17-7-4-3-5-8-17/h3-5,7-8,10-11,13-16H,6,9,12H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADTVVOEXVQPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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